![molecular formula C16H18ClN3O2 B4509891 1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4509891.png)
1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide
Description
Synthesis Analysis
- The synthesis of piperidine derivatives, including those with complex substituents like indole groups, typically involves multi-step chemical reactions. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the chemical versatility of the piperidine scaffold in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
- The indole nucleus is an important element in many natural and synthetic molecules with significant biological activity. The molecular interaction and structure-activity relationships of compounds containing both indole and piperidine units have been extensively studied, revealing insights into their potential interactions with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
- Piperidine derivatives, especially those modified with indole groups, participate in various chemical reactions that can alter their chemical and pharmacological properties. For example, optimization of chemical functionalities in indole-2-carboxamides has shown significant effects on their interaction with biological receptors (Khurana et al., 2014).
Physical Properties Analysis
- The physical properties of such compounds are crucial for their biological activity and pharmacokinetics. Properties like solubility, crystal structure, and melting point can be determined through various analytical techniques, including single-crystal X-ray diffraction and Hirshfeld surface analysis (Geetha et al., 2019).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the development of therapeutically useful compounds. Studies on piperidine and indole derivatives have provided insights into their potential as inhibitors of biological processes, such as the inhibition of soluble epoxide hydrolase by triazinyl piperidine-carboxamides (Thalji et al., 2013).
properties
IUPAC Name |
1-[2-(5-chloroindol-1-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLNMRPSGPABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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